1-(2-ethoxybenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole
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Overview
Description
1-(2-Ethoxybenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure This particular compound is characterized by the presence of an ethoxybenzoyl group and a methylsulfanyl group attached to the imidazole ring
Preparation Methods
The synthesis of 1-(2-ethoxybenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Ethoxybenzoyl Group: The ethoxybenzoyl group can be introduced via Friedel-Crafts acylation using ethoxybenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Addition of the Methylsulfanyl Group: The methylsulfanyl group can be added through nucleophilic substitution using a suitable methylthiol reagent.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process.
Chemical Reactions Analysis
1-(2-Ethoxybenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the ethoxybenzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various nucleophiles such as amines, thiols, and alcohols.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while reduction of the carbonyl group yields alcohols.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: Its unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Preliminary studies suggest that it may have pharmacological properties, such as antimicrobial or anticancer activity.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-ethoxybenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole depends on its specific application. In biological systems, it may exert its effects by binding to specific molecular targets such as enzymes or receptors. The ethoxybenzoyl and methylsulfanyl groups can interact with the active sites of enzymes, potentially inhibiting their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further influencing its binding affinity and specificity.
Comparison with Similar Compounds
1-(2-Ethoxybenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole can be compared with other similar compounds, such as:
1-(2-Methoxybenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole: Similar structure but with a methoxy group instead of an ethoxy group.
1-(2-Ethoxybenzoyl)-2-(ethylsulfanyl)-4,5-dihydro-1H-imidazole: Similar structure but with an ethylsulfanyl group instead of a methylsulfanyl group.
1-(2-Ethoxybenzoyl)-2-(methylsulfanyl)-1H-imidazole: Similar structure but without the dihydro modification.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(2-ethoxyphenyl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-3-17-11-7-5-4-6-10(11)12(16)15-9-8-14-13(15)18-2/h4-7H,3,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNRJYVYHWLPPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCN=C2SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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